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molecular formula C5H9NaO3 B3041810 Sodium 5-hydroxypentanoate CAS No. 37435-69-1

Sodium 5-hydroxypentanoate

Cat. No. B3041810
M. Wt: 140.11 g/mol
InChI Key: ZJDDLWNQIJLIQU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05254682

Procedure details

A suspension of 800 mg (8.0 mmol) of δ-valerolactone in 8 mL (8.0 mmol, 1.0 equiv) of 1N aqueous sodium hydroxide was heated at 65° C. overnight. The clear solution was cooled and concentrated. Toluene was added and the resultant slurry was concentrated to give a white solid: IR (nujol mull) 1550 cm-1.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-:8].[Na+:9]>>[OH:8][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O-:6])=[O:7].[Na+:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
C1(CCCCO1)=O
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The clear solution was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Toluene was added
CONCENTRATION
Type
CONCENTRATION
Details
the resultant slurry was concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Name
Type
Smiles
OCCCCC(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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